molecular formula C23H30N4O3S B2567919 Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate CAS No. 851810-02-1

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2567919
CAS No.: 851810-02-1
M. Wt: 442.58
InChI Key: HLMKQPCDVLZVDM-UHFFFAOYSA-N
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Description

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core, a 4-isopropylphenyl group, and a piperidine-4-carboxylate ester moiety. This combination of functional groups suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and hydrophobic interactions are critical. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and graphical representation of crystal packing .

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-5-30-22(29)18-10-12-26(13-11-18)19(17-8-6-16(7-9-17)14(2)3)20-21(28)27-23(31-20)24-15(4)25-27/h6-9,14,18-19,28H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMKQPCDVLZVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)C(C)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure combines a piperidine ring with a thiazole-triazole moiety, suggesting diverse interactions with biological systems. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 414.5 g/mol. The compound features several functional groups that may contribute to its biological activity, including:

  • Piperidine ring : Known for its role in various pharmacological agents.
  • Thiazole and triazole moieties : These heterocycles are often associated with antimicrobial and antifungal properties.
  • Hydroxyl group : This functional group can enhance solubility and bioactivity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC21H26N4O3SC_{21}H_{26}N_{4}O_{3}S
Molecular Weight414.5 g/mol
Functional GroupsPiperidine, Thiazole, Triazole, Hydroxyl
Potential ApplicationsAntimicrobial, Antifungal

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties due to the presence of the thiazole-triazole moiety. This structural feature is known to interact with bacterial cell walls or inhibit essential enzymes in microbial metabolism.
  • NMDA Receptor Antagonism : Similar compounds have been identified as NMDA receptor antagonists. For instance, modifications on the piperidine ring can enhance selectivity for specific NMDA receptor subunits (NR1/NR2B) which are implicated in neurodegenerative diseases .
  • Potential Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

Study 1: NMDA Receptor Antagonism

A study demonstrated that modifications on the piperidine structure significantly impacted NMDA receptor binding affinity. Compounds with hydroxyl substitutions exhibited increased potency against NR1A/NR2B receptors (IC50 = 0.025 µM) while maintaining low side effect profiles .

Study 2: Antimicrobial Efficacy

In vitro tests on derivatives of thiazole-triazole compounds revealed notable activity against Mycobacterium tuberculosis. The structural complexity of these compounds was linked to their ability to penetrate bacterial membranes effectively .

Study 3: Anticancer Potential

Research indicated that certain analogs of the compound inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest mechanisms. The presence of multiple functional groups was crucial for enhancing bioactivity and selectivity towards cancer cells.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
NMDA Receptor AntagonismHigh selectivity for NR1/NR2B subunits
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate with Analogues

Compound ID/Name Key Functional Groups Hydrogen Bonding Capacity Molecular Weight (approx.) Notable Substituents
This compound Thiazolo-triazole, hydroxy, piperidine ester, 4-isopropylphenyl High (due to -OH) ~500 g/mol Fused thiazolo-triazole, bulky aryl group
Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate (1006682-84-3) Thiazole, trifluoromethyl, pyrazole, ester Low ~380 g/mol Trifluoromethyl (hydrophobic)
2'-Methyl-1H,2'H-3,3'-bipyrazole (1006334-22-0) Bipyrazole Moderate (N-H groups) ~160 g/mol Planar bipyrazole system
Methyl 5-ethylthiophene-3-carboxylate (938006-77-0) Thiophene, ester Low ~170 g/mol Electron-rich thiophene

Key Observations:

Fused vs. Non-Fused Heterocycles: The target compound’s thiazolo-triazole fused ring system confers rigidity and electronic complexity, distinguishing it from simpler heterocycles like thiazole or thiophene. This rigidity may influence binding affinity in biological systems .

Hydrogen Bonding : The hydroxy group in the target compound enables strong hydrogen bonding, a feature absent in analogues with trifluoromethyl or methyl ester groups. This property could enhance solubility or interaction with polar biological targets .

Steric and Electronic Effects : The 4-isopropylphenyl group introduces steric hindrance and lipophilicity, contrasting with the electron-deficient trifluoromethyl group in 1006682-84-3 or the electron-rich thiophene in 938006-77-0 .

Implications for Physicochemical Properties and Reactivity

  • Solubility : The hydroxy group may improve aqueous solubility compared to analogues like 1006682-84-3, which is more hydrophobic due to its trifluoromethyl substituent.
  • Synthetic Accessibility : The fused thiazolo-triazole core likely requires multi-step synthesis, whereas simpler heterocycles (e.g., bipyrazoles) are more straightforward to prepare .
  • Lumping Strategies : In computational modeling, the target compound’s unique fused ring and hydroxy group may preclude its lumping with other esters or heterocycles, as its reactivity and interactions differ significantly .

Hydrogen Bonding and Crystal Packing

The hydroxy group’s role in hydrogen bonding, as analyzed via graph set theory , could lead to distinct crystal packing patterns compared to non-hydroxylated analogues. For example, the target compound may form extended hydrogen-bonded networks, whereas methyl or trifluoromethyl-substituted compounds rely on weaker van der Waals interactions. Such differences impact melting points, stability, and bioavailability.

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